molecular formula C8H8N2O2 B3012861 (2R,4R)-8,9-Diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-2-carboxylic acid CAS No. 2413847-96-6

(2R,4R)-8,9-Diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-2-carboxylic acid

Cat. No.: B3012861
CAS No.: 2413847-96-6
M. Wt: 164.164
InChI Key: PTKUEPXMQIXSHQ-SVGQVSJJSA-N
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Description

(2R,4R)-8,9-Diazatricyclo[43002,4]nona-1(6),7-diene-2-carboxylic acid is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-8,9-Diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include cyclization reactions to form the tricyclic core and subsequent functional group modifications to introduce the carboxylic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-8,9-Diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

(2R,4R)-8,9-Diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-2-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2R,4R)-8,9-Diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various effects. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

    (2R,4R)-8,9-Diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-2-carboxylic acid: shares structural similarities with other tricyclic compounds, such as tricyclic antidepressants and certain alkaloids.

    Unique Features: Its unique tricyclic structure and specific functional groups distinguish it from other compounds, providing distinct chemical and biological properties.

Highlighting Uniqueness

The uniqueness of (2R,4R)-8,9-Diazatricyclo[43002,4]nona-1(6),7-diene-2-carboxylic acid lies in its specific stereochemistry and the presence of both diaza and carboxylic acid functionalities

Properties

IUPAC Name

(2R,4R)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c11-7(12)8-2-5(8)1-4-3-9-10-6(4)8/h3,5H,1-2H2,(H,9,10)(H,11,12)/t5-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKUEPXMQIXSHQ-SVGQVSJJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC2(C3=C1C=NN3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C[C@@]2(C3=C1C=NN3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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